2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Description
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3O2S2 and its molecular weight is 391.48. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activity
A study by Gangjee et al. (2008) synthesized a series of compounds including classical and nonclassical analogues with structures related to the specified chemical compound, aiming at potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The classical analogue demonstrated potent inhibitory activities against human TS and DHFR, suggesting a promising approach for cancer therapy due to the critical roles of these enzymes in nucleotide synthesis and cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).
Quantum Chemical Insights and Antiviral Potency
Another study conducted by Mary et al. (2020) explored the antiviral properties of a closely related compound against SARS-CoV-2. Through quantum chemical analysis, NBO analysis, and molecular docking, the study demonstrated the compound's potential as an antiviral agent, particularly highlighting its binding efficiency with the SARS-CoV-2 protein. This suggests the compound's relevance in designing novel antiviral drugs (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Crystal Structure Analysis
Research by Subasri et al. (2017) focused on the crystal structures of derivatives of the compound, providing detailed insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties and optimizing the biological activities of potential pharmacological agents (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Antitumor Activity
Another avenue of research investigated the antitumor activity of thieno[3,2-d]pyrimidine derivatives. A study by Hafez and El-Gazzar (2017) synthesized new derivatives and evaluated their efficacy against various human cancer cell lines. The study found several compounds displaying potent anticancer activity, comparable to doxorubicin, a commonly used chemotherapeutic agent. This suggests the therapeutic potential of such compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2/c1-2-3-9-22-17(24)16-14(8-10-25-16)21-18(22)26-11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQBDQAXWCITAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.